

Spectroscopic Profile of Tetrahexylammonium Iodide: A Technical Guide

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Compound of Interest

Compound Name:	Tetrahexylammonium iodide
CAS No.:	2138-24-1
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This technical guide provides a comprehensive overview of the spectroscopic data for **tetrahexylammonium iodide**, a quaternary ammonium salt with applications in various scientific domains, including as a phase transfer catalyst and in the synthesis of ionic liquids. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details experimental protocols, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **tetrahexylammonium iodide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of **tetrahexylammonium iodide** provides characteristic signals corresponding to the protons of the hexyl chains.

Assignment	Chemical Shift (ppm)
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	~3.25 - 3.39
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	~1.70
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	~1.34 - 1.42
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	~-0.90

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum reveals the distinct carbon environments within the tetrahexylammonium cation. While a specific peak list is not readily available in the searched literature, SpectraBase confirms the existence of a ¹³C NMR spectrum for **tetrahexylammonium iodide**[1]. Based on the structure, the following approximate chemical shifts can be expected:

Assignment	Predicted Chemical Shift (ppm)
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	58 - 60
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	30 - 32
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	25 - 27
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	22 - 24
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	21 - 23
$-\text{N}^+-(\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_2-\text{CH}_3)_4$	13 - 15

Note: These are predicted values based on typical chemical shifts for alkyl chains in similar chemical environments.

Infrared (IR) Spectroscopy

The IR spectrum of **tetrahexylammonium iodide** is characterized by absorptions corresponding to the vibrational modes of the C-H and C-N bonds. SpectraBase and PubChem confirm the availability of FTIR data for this compound[1][2]. The spectrum is typically acquired using a KBr pellet.

Wavenumber (cm ⁻¹)	Assignment	Intensity
~2955, ~2925, ~2855	C-H stretching (asymmetric and symmetric)	Strong
~1465	C-H bending (scissoring)	Medium
~1380	C-H bending (symmetric)	Medium
~970 - 900	C-N stretching	Medium

Note: The absence of significant peaks in the O-H and N-H stretching regions (3200-3500 cm⁻¹) indicates the purity of the quaternary ammonium salt.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Direct UV-Vis spectroscopic data for **tetrahexylammonium iodide** is limited in the public domain. The absorption characteristics are primarily associated with the iodide anion. In solution, the iodide ion (I⁻) and the potential formation of the triiodide ion (I₃⁻) dominate the UV-Vis spectrum. Studies on systems containing tetra-n-hexylammonium iodide have been conducted, which may provide insights into its behavior in different solvent environments[3]. The iodide ion typically exhibits strong absorption bands in the ultraviolet region, generally below 250 nm[4][5].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of **tetrahexylammonium iodide**.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **Tetrahexylammonium iodide** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- NMR tubes (5 mm)
- Pipettes
- Vortex mixer

Procedure:

- Sample Preparation:
 - Weigh approximately 10-20 mg of **tetrahexylammonium iodide** for ^1H NMR (20-50 mg for ^{13}C NMR) and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl_3).
 - Gently vortex the vial to ensure complete dissolution of the sample.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final solution height should be approximately 4-5 cm.
- Instrument Setup:
 - The NMR spectra can be recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ^1H and 100 MHz for ^{13}C .
 - The instrument is locked to the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- ^{13}C NMR: Acquire the spectrum using proton decoupling to simplify the spectrum and enhance the signal. A larger number of scans is typically required compared to ^1H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
 - Phase and baseline corrections are applied.
 - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

FTIR Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in **tetrahexylammonium iodide**.

Materials:

- **Tetrahexylammonium iodide** sample
- Potassium bromide (KBr), spectroscopy grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry the KBr powder in an oven to remove any moisture.
 - In an agate mortar, grind 1-2 mg of the **tetrahexylammonium iodide** sample to a fine powder.

- Add approximately 100-200 mg of the dry KBr powder to the mortar.
- Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained.
- Transfer the mixture to a pellet press die.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

UV-Vis Spectroscopy

Objective: To investigate the electronic absorption properties of **tetrahexylammonium iodide** in solution.

Materials:

- **Tetrahexylammonium iodide** sample
- Spectroscopy grade solvent (e.g., ethanol, cyclohexane)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

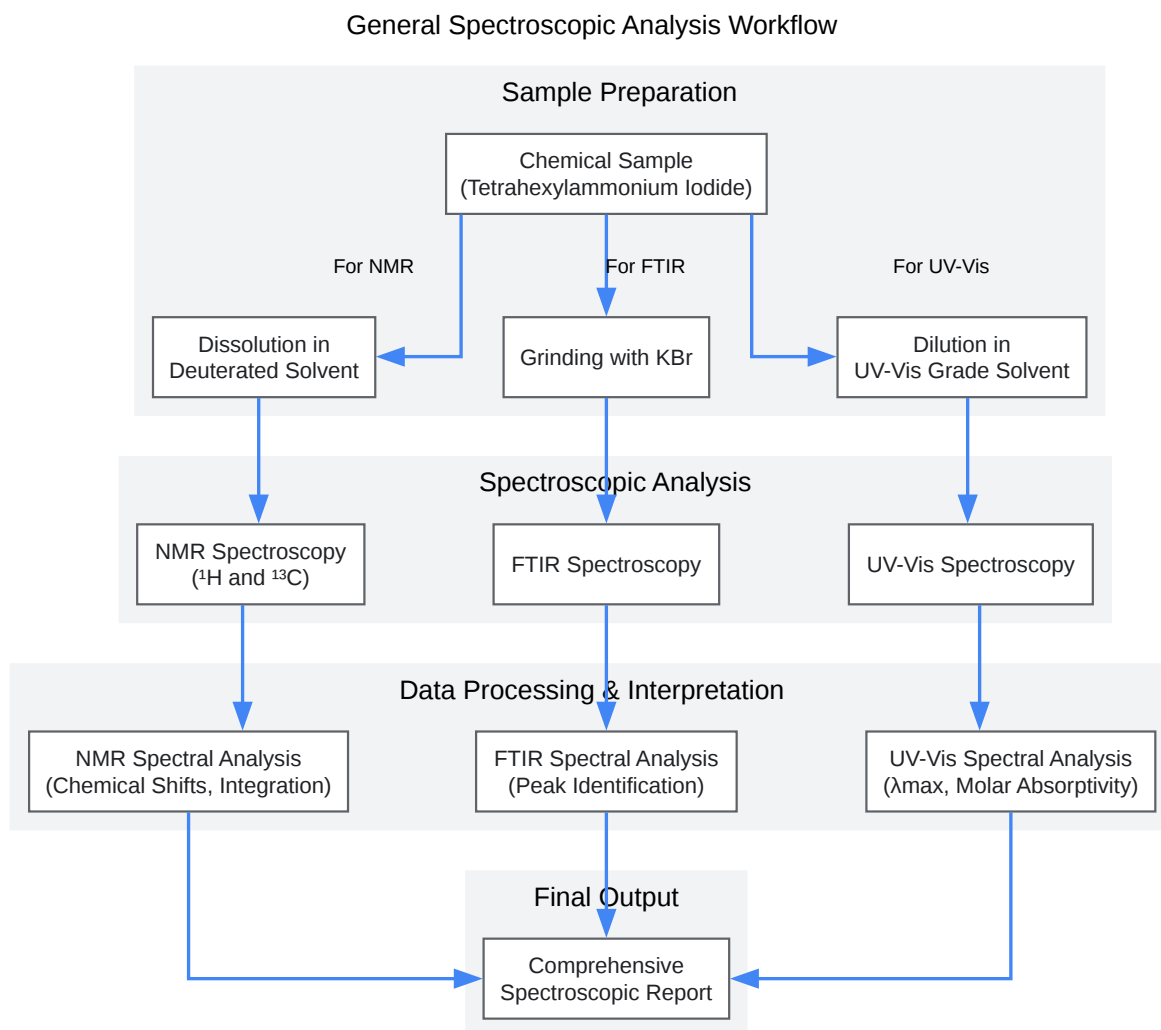
Procedure:

- Sample Preparation:

- Prepare a stock solution of **tetrahexylammonium iodide** of a known concentration in the chosen solvent.
- From the stock solution, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a second quartz cuvette with the sample solution.
 - Place the reference and sample cuvettes in the spectrophotometer.
 - Record the baseline with the blank.
 - Scan the sample over a desired wavelength range (e.g., 200-800 nm).
 - The resulting spectrum is a plot of absorbance versus wavelength.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **tetrahexylammonium iodide**.



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Caption: General workflow for spectroscopic analysis.

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